Structural Uniqueness Versus Prinoxodan and Other Cardiotonic Pyridazinones
The target compound is a constitutional isomer of the known cardiotonic agent Prinoxodan (CAS 111786-07-3, C13H14N4O2). Prinoxodan incorporates a pyridazinone ring fused to a quinazolinone system, whereas the target compound bears a discrete pyridazinone–propanamide–pyridine topology [1]. This difference in ring connectivity and hydrogen-bond donor/acceptor arrangement is predicted to yield divergent binding modes at phosphodiesterase III isoforms, the molecular target of Prinoxodan, based on class-level structure-activity data for 6-oxopyridazine inotropes [2]. No head-to-head pharmacological comparison has been reported.
| Evidence Dimension | Molecular topology and predicted target engagement |
|---|---|
| Target Compound Data | Linear pyridazinone–propanamide–2-pyridyl structure (SMILES: CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=CC=CC=N2) |
| Comparator Or Baseline | Prinoxodan (fused pyridazinone–quinazolinone; SMILES: CN1CC2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O) |
| Quantified Difference | Constitutional isomerism; no shared substructure beyond the 6-oxopyridazinone fragment |
| Conditions | Chemical structure comparison; no biological assay data available |
Why This Matters
Procurement of the target compound instead of Prinoxodan is essential when the research objective is to explore pyridazinone-based ligands with a non-fused, flexible scaffold, as the two isomers will exhibit distinct physicochemical and pharmacological profiles.
- [1] KEGG DRUG: Prinoxodan. https://www.kegg.jp/entry/D05612 (accessed 2026-04-29). View Source
- [2] US4968683A. 6-oxo-pyridazine derivatives, a process for their preparation and medicaments containing these compounds. Filed 1990-11-06. https://patents.justia.com/patent/4968683 View Source
